Lipid II binder 5107930
Description
Role of Peptidoglycan in Bacterial Cell Wall Integrity
Peptidoglycan, also known as murein, is a massive polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane. wikipedia.orgasm.org This structure is essential for maintaining cell integrity by withstanding the internal osmotic pressure, or turgor, which prevents the cell from bursting. wikipedia.orglibretexts.orgcrestonepharma.comoup.com Beyond providing structural strength, peptidoglycan helps maintain a defined cell shape and acts as an anchor for other cell envelope components like proteins and teichoic acids. crestonepharma.comoup.com
The structure of peptidoglycan consists of linear glycan strands made of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. wikipedia.orgasm.org These strands are cross-linked by short peptide chains attached to the NAM molecules, creating a robust, three-dimensional network. wikipedia.orglibretexts.org The thickness of the peptidoglycan layer is a key differentiator between Gram-positive and Gram-negative bacteria; it is substantially thicker in Gram-positive bacteria (20 to 80 nanometers) compared to Gram-negative bacteria (7 to 8 nanometers). wikipedia.orgasm.org
Lipid II as a Pivotal Precursor in Peptidoglycan Assembly
Lipid II is the fundamental monomeric building block for the synthesis of peptidoglycan. researchgate.netbeilstein-journals.orgqub.ac.uk It is an amphipathic molecule composed of a hydrophilic headgroup and a long, hydrophobic lipid tail. nih.govwikipedia.org The headgroup consists of a disaccharide-pentapeptide unit (GlcNAc-MurNAc with a five-amino-acid chain), which is linked via a pyrophosphate group to a C55 lipid carrier called bactoprenol (B83863). nih.govwikipedia.orguu.nl
The synthesis of Lipid II is a multi-step process known as the Lipid II cycle, which is considered a bottleneck in cell wall production. nih.govuu.nl The process begins on the cytoplasmic side of the cell membrane, where enzymes assemble the precursor. researchgate.netnih.gov Once formed, Lipid II is translocated, or "flipped," across the cytoplasmic membrane to the outer leaflet by a flippase enzyme, with MurJ being a key candidate for this role. researchgate.netwikipedia.org On the exterior, the disaccharide-pentapeptide unit is polymerized into growing glycan chains by transglycosylation reactions, forming the backbone of the new peptidoglycan layer. oup.comresearchgate.netacs.org
Lipid II as a Validated Target for Antibacterial Agents
The essential and highly conserved nature of Lipid II, combined with its accessibility on the outer surface of the cytoplasmic membrane, makes it an ideal and validated target for antibacterial drugs. nih.govuu.nlnih.govnih.gov Targeting Lipid II is an effective antibacterial strategy because it disrupts the supply of building blocks for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis. uu.nluu.nl
Several classes of antibiotics exert their effects by binding to Lipid II. nih.gov The most prominent example is the glycopeptide antibiotic vancomycin (B549263), which binds to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, thereby inhibiting subsequent polymerization steps. nih.govuu.nlnih.gov Other classes of natural compounds that target Lipid II include:
Lantibiotics : Such as nisin, these peptides bind to the pyrophosphate moiety of Lipid II and can form pores in the bacterial membrane. uu.nlnih.govuu.nl
Mannopeptimycins and Ramoplanin : These antibiotics also interfere with the Lipid II cycle, highlighting the diverse ways this precursor can be targeted. beilstein-journals.orguu.nlnih.gov
Teixobactin (B611279) : A more recently discovered antibiotic that binds to the pyrophosphate and sugar region of Lipid II. beilstein-journals.orgnih.gov
The dynamic process of the Lipid II cycle is a critical point in bacterial survival, and any molecule that binds to Lipid II with high affinity has the potential to be an effective antibiotic. nih.gov
Overview of Research on Small Molecule Lipid II Binders
In response to the growing threat of antibiotic resistance to existing drugs like vancomycin, research has increasingly focused on the discovery and development of novel small molecule inhibitors that target Lipid II. nih.govplos.org These small molecules offer the potential for new classes of therapeutics to combat multi-drug resistant organisms. google.com
One such area of research has led to the identification of Lipid II binder 5107930 . nih.govnih.gov This compound, with the chemical name dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide, was identified as a binder of Lipid II. nih.govresearchgate.net Functional and genetic analyses have been conducted to characterize its activity. nih.govresearchgate.net
Key research findings on this compound include:
It interacts with and binds to Lipid II with a binding affinity (Kd) of 2 µM, as determined by surface plasmon resonance. nih.gov
The compound selectively kills Gram-positive organisms, most notably Staphylococcus aureus. nih.gov
Binding of compound 5107930 to Lipid II causes a specific upregulation of the vancomycin-resistance-associated gene vraX, which is part of the cell wall stress stimulon. nih.govresearchgate.netmedkoo.com
Despite inducing a gene associated with glycopeptide resistance, the small molecule inhibitor retained its activity against S. aureus strains that were mutated in genes of the cell wall stress stimulon. nih.govnih.gov
These findings suggest that this compound represents a new chemical scaffold that could be optimized for therapeutic use, particularly against strains that have developed resistance to other cell wall-targeting antibiotics. nih.govnih.gov
Compound Data
Properties
Molecular Formula |
C29H35IN2S |
|---|---|
Molecular Weight |
570.58 |
IUPAC Name |
Dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide |
InChI |
InChI=1S/C29H35N2S.HI/c1-5-31-28(19-10-15-24-13-7-6-8-14-24)32-27-18-11-16-25(29(27)31)20-21-30(4)26-17-9-12-22(2)23(26)3;/h9-12,15-21H,5-8,13-14H2,1-4H3;1H/q+1;/p-1/b19-10+,21-20+; |
InChI Key |
GWNQRKUCSUKDMP-UPNCHAJUSA-M |
SMILES |
CN(C1=C(C)C(C)=CC=C1)/C=C/C2=C3[N+](CC)=C(/C=C/C=C4CCCCC/4)SC3=CC=C2.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Compound 5107930; Lipid II binder 5107930 |
Origin of Product |
United States |
Characterization of Lipid Ii Binder 5107930
Identification and Chemical Classification
Compound 5107930 is chemically identified as dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide. researchgate.net It is classified as a small molecule inhibitor. nih.gov The compound's interaction with Lipid II has been confirmed through surface plasmon resonance, revealing a binding affinity of 2 µM. researchgate.netnih.gov
Below is a table summarizing the key chemical properties of Lipid II binder 5107930.
| Property | Value |
| IUPAC Name | dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide |
| Molecular Formula | C29H35IN2S |
| Molecular Weight | 570.58 g/mol |
| Binding Affinity (Kd) to Lipid II | 2 µM |
This data is compiled from multiple sources. researchgate.netmedkoo.com
Contextualization within Known Lipid II-Targeting Agents
Lipid II is a well-established target for a variety of antibiotics due to its essential role in peptidoglycan synthesis and its accessibility on the outer surface of the bacterial cytoplasmic membrane. worktribe.comwikipedia.org Several classes of antibiotics exert their effects by binding to Lipid II. wikipedia.org
Comparison of this compound with Other Lipid II Inhibitors:
| Agent | Mechanism of Action | Binding Site on Lipid II |
| This compound | Binds to Lipid II, leading to specific upregulation of the vraX gene, which is associated with cell wall stress. researchgate.net | The precise binding site on Lipid II is not fully elucidated in the provided search results. |
| Vancomycin (B549263) | A glycopeptide antibiotic that binds to the D-Ala-D-Ala terminus of the pentapeptide of Lipid II, sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis. researchgate.netwikipedia.org | D-Ala-D-Ala terminus of the pentapeptide. wikipedia.orgresearchgate.net |
| Lantibiotics (e.g., Nisin) | These polycyclic peptides bind to the pyrophosphate moiety of Lipid II. wikipedia.orguu.nl This can lead to the formation of pores in the bacterial membrane or the sequestration of Lipid II, inhibiting cell wall synthesis. uu.nl | Pyrophosphate moiety. uu.nl |
| Teixobactin (B611279) | A recently discovered antibiotic that also binds to the pyrophosphate part of Lipid II. worktribe.com | Pyrophosphate moiety. worktribe.com |
| Brevibacillin 2V | This lipo-tridecapeptide binds to the GlcNAc-MurNAc moiety and/or the pentapeptide of Lipid II and also permeabilizes the bacterial membrane. frontiersin.org | GlcNAc-MurNAc moiety and/or pentapeptide. frontiersin.org |
Unlike many other antibacterial agents that target the cell wall, exposure of S. aureus to compound 5107930 did not result in the overexpression of the vraR or vraS genes. nih.gov These genes are part of the cell wall stress stimulon, and their lack of upregulation suggests a distinct mechanism of action for this compound. nih.gov This characteristic, combined with its efficacy against strains with decreased susceptibility to vancomycin, positions this compound as a promising scaffold for the development of new antibacterial agents. researchgate.netnih.gov
Molecular Mechanism of Action of Lipid Ii Binder 5107930
Direct Binding to Lipid II
The initial and critical step in the mechanism of action for compound 5107930 is its direct physical interaction with Lipid II. nih.gov Lipid II is a pivotal molecule in bacterial cell wall formation, acting as the basic building block for the peptidoglycan layer. wikipedia.orguu.nl It consists of a hydrophilic head group, which includes N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) attached to a pentapeptide, linked via a pyrophosphate group to a long, hydrophobic bactoprenol (B83863) chain that anchors it to the cell membrane. nih.gov
The binding interaction between compound 5107930 and Lipid II has been quantitatively characterized using biophysical techniques such as Surface Plasmon Resonance (SPR). nih.gov These studies have confirmed a direct interaction and have determined the binding affinity. Research has shown that compound 5107930 binds to Lipid II with a binding affinity (Kd) of 2 µM. nih.gov
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| Lipid II binder 5107930 | Lipid II | Surface Plasmon Resonance (SPR) | 2 µM | nih.gov |
While the direct binding to Lipid II is confirmed, the specific molecular determinants of this interaction for compound 5107930 are not fully elucidated in the available literature. Other Lipid II-targeting antibiotics are known to bind to specific parts of the molecule; for instance, vancomycin (B549263) interacts with the D-Ala-D-Ala motif of the pentapeptide, while lantibiotics like nisin recognize the pyrophosphate group. nih.govnih.gov However, for compound 5107930, detailed structural studies identifying which specific moiety—such as the MurNAc sugar, the pyrophosphate "cage," or the isoprenyl tail—it binds to have not been reported.
Interference with Peptidoglycan Synthesis Cycle
By binding to Lipid II, compound 5107930 effectively sequesters this crucial precursor, thereby disrupting the cell wall synthesis pathway. nih.govnih.gov The normal cycle involves the assembly of Lipid II on the cytoplasmic side of the bacterial membrane, followed by its translocation to the outer leaflet. uu.nl Once on the exterior, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan network by penicillin-binding proteins (PBPs). nih.govresearchgate.net Sequestration of Lipid II by compound 5107930 stalls this cycle, preventing the delivery of new building blocks to the cell wall assembly machinery. nih.govnih.gov This inhibition of peptidoglycan synthesis ultimately compromises the structural integrity of the bacterial cell wall. researchgate.net
Downstream Effects on Bacterial Cell Wall Homeostasis
The disruption of peptidoglycan synthesis by compound 5107930 triggers a specific cellular stress response in bacteria. In Staphylococcus aureus, exposure to the compound leads to a significant and robust upregulation of the vraX gene. nih.gov The VraX protein is a component of the cell wall stress stimulon, a regulatory network that bacteria activate in response to threats against their cell envelope. nih.govnih.gov Notably, the response to compound 5107930 is highly specific; it does not cause a corresponding overexpression of the vraR or vraS genes, which are often induced by other antibacterial agents that target the cell wall. nih.gov This suggests a distinct mechanism of action and indicates that compound 5107930 represents a new chemical scaffold that can circumvent certain resistance mechanisms associated with the broader cell wall stress regulon. nih.gov
Cellular Responses and Stress Pathway Modulation by Lipid Ii Binder 5107930
Induction of Bacterial Cell Wall Stress Responses
Lipid II binder 5107930 selectively targets and binds to Lipid II, an essential component for the transport and assembly of peptidoglycan, the structural backbone of the bacterial cell wall. researchgate.netnih.govnih.gov This binding action is a direct interference with the cell wall biosynthesis pathway, thereby inducing a state of stress within the bacterial cell. researchgate.netnih.gov The specific interaction with Lipid II, confirmed through surface plasmon resonance to have a binding affinity of 2 µM, underscores its targeted mechanism of action against the bacterial cell wall. researchgate.netnih.gov This targeted disruption is a hallmark of agents that induce cell wall stress, leading to subsequent cellular responses aimed at mitigating the damage. researchgate.netnih.govdcchemicals.com The compound's ability to preferentially kill Gram-positive organisms, such as Staphylococcus aureus, further supports its mechanism of targeting the bacterial cell wall. researchgate.netnih.gov
Modulation of Gene Expression Profiles
Exposure of Staphylococcus aureus to this compound leads to significant alterations in the bacterial transcriptome. Analysis of the mRNA expression profile following treatment with the compound revealed a total of 490 differentially expressed genes, with 146 genes being upregulated and 344 downregulated. researchgate.net
A primary and highly significant cellular response to this compound is the robust overexpression of the vraX gene. researchgate.netnih.govdcchemicals.com The vraX gene is a known component of the cell wall stress stimulon, a network of genes that responds to damage to the cell envelope. researchgate.netnih.gov In studies where S. aureus was exposed to the compound, the vraX gene exhibited a Log2 fold change of 3.55, indicating a substantial increase in its expression. researchgate.net The protein encoded by vraX is believed to be exported from the cell, suggesting a role in the external stress response. researchgate.netnih.gov This specific and strong upregulation of vraX is a key indicator that this compound is perceived by the bacterium as a direct threat to its cell wall integrity. researchgate.netmedkoo.com
Beyond the pronounced effect on vraX, this compound influences a broader set of genes. researchgate.net A notable pattern of downregulation was observed in genes associated with protein synthesis. researchgate.netnih.gov This includes several ribosomal proteins and a translation elongation factor, suggesting a general dampening of translational activity in response to the induced stress. Conversely, upregulated genes included those located in bacteriophage S13 loci and the gene for the stress response protein GrpE. researchgate.netnih.gov
The following table provides a summary of the key differentially expressed genes in S. aureus upon exposure to this compound.
| Gene Category | Gene Examples | Regulation | Function |
| Cell Wall Stress | vraX | Upregulated | Part of the cell wall stress stimulon |
| Stress Response | GrpE | Upregulated | General stress response |
| Ribosomal Proteins | rplF, rplR, rplX, rpsR | Downregulated | Protein synthesis |
| Translation Factors | efp | Downregulated | Protein synthesis |
| Other | Bacteriophage S13 loci | Upregulated | Phage-related functions |
Data sourced from studies on the effect of this compound on bacterial cell wall stress. researchgate.netnih.gov
The upregulation of vraX is a response that has been documented with other antibacterial agents that target the cell wall, such as vancomycin (B549263), daptomycin (B549167), and bacitracin. researchgate.netnih.gov However, the response to this compound is distinct in a crucial aspect. Many other cell wall-active agents also induce the overexpression of the vraR and vraS genes, which form a two-component system that regulates the cell wall stress response. nih.gov Notably, treatment with this compound did not result in the overexpression of vraR or vraS. nih.gov This suggests that while the compound elicits a cell wall stress response, it may do so through a pathway that is different from that of other well-known antibiotics, potentially offering an advantage against strains that have developed resistance through modifications in the VraR/S regulon. nih.govnih.gov
Research on Antimicrobial Activity and Resistance Development in in Vitro Models
Activity Spectrum Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Initial studies revealed that compound 5107930 is effective at killing Gram-positive organisms, with notable activity against Staphylococcus aureus. nih.gov The mechanism of action involves binding to Lipid II, a crucial component for cell wall construction in these bacteria. nih.govresearchgate.net This interaction disrupts the cell wall synthesis process, leading to bacterial death. Functional and genetic analyses have confirmed that the compound's binding to Lipid II triggers a specific cell wall stress response in S. aureus. nih.govnih.gov Upon exposure to compound 5107930, S. aureus cells exhibit a significant upregulation of the gene vraX. nih.govnih.gov This gene is a known component of the cell wall stress stimulon, a network of genes that responds to damage to the cell envelope, often associated with resistance to glycopeptide antibiotics like vancomycin (B549263). nih.gov
Evaluation of Activity Against Strains with Pre-existing Resistance Mechanisms
A key aspect of evaluating a new antimicrobial candidate is its efficacy against bacteria that have already developed resistance to existing drugs. Research on compound 5107930 has focused on its performance against S. aureus strains harboring specific resistance-associated mutations.
The cell wall stress stimulon (CWSS) in S. aureus plays a critical role in resistance to antibiotics that target the cell wall. The VraRS two-component system, encoded by the genes vraR and vraS, regulates this response. nih.gov Overexpression of vraR and vraS can lead to decreased susceptibility to vancomycin. nih.gov
To determine if the CWSS is involved in susceptibility to compound 5107930, its minimal inhibitory concentration (MIC) was tested against S. aureus strains with deletions in individual genes of this stimulon. The results showed that the MIC of compound 5107930 remained unchanged against strains with deletions of vraR or vraS, as well as other associated genes (orf1, yvqF). researchgate.net This finding is significant because it indicates that the compound's effectiveness is not compromised by mutations in these key regulatory genes of the cell wall stress response. nih.govnih.gov While the compound induces vraX expression, it notably does not cause overexpression of the vraR or vraS genes, a response often seen with other antibacterial agents. nih.gov
Table 1: Minimal Inhibitory Concentration (MIC) of Compound 5107930 and Vancomycin Against S. aureus Strains with Cell Wall Stress Stimulon Deletions researchgate.net
| Bacterial Strain | Relevant Genotype | Compound 5107930 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Parent Strain | Wild Type | 4 | 2 |
| Mutant Strain 1 | ΔvraR | 4 | 1 |
| Mutant Strain 2 | ΔvraS | 4 | 1 |
| Mutant Strain 3 | Δorf1 | 4 | 2 |
| Mutant Strain 4 | ΔyvqF | 4 | 2 |
The studies evaluating compound 5107930's activity against strains with CWSS deletions were conducted using strains that have a methicillin-resistant background (MRSA). nih.gov The finding that the compound's MIC was unaffected in these MRSA strains suggests its potential as a therapeutic agent against clinically significant pathogens that are resistant to beta-lactam antibiotics. nih.govresearchgate.net This makes compound 5107930 a promising scaffold for developing new treatments against multidrug-resistant organisms. nih.gov
Investigation of De Novo Resistance Development Mechanisms in Laboratory Settings
While specific studies focusing on the de novo development of resistance to compound 5107930 through methods like serial passage are not detailed in the available literature, the nature of its molecular target, Lipid II, offers insights into this area. Lipid II is a highly conserved and essential precursor for peptidoglycan synthesis, making it a difficult target for bacteria to alter without compromising their survival. plos.org
Resistance against antibiotics that target the D-Ala-D-Ala moiety of Lipid II, such as vancomycin, emerged only after three decades of clinical use. plos.org Other antibacterials that bind to the highly conserved pyrophosphate group of Lipid II, like nisin, have been used in the food industry for over 40 years with no significant resistance development reported. plos.orguu.nl Similarly, the recently discovered Lipid II inhibitor teixobactin (B611279) did not elicit detectable resistance in laboratory studies. plos.org The conserved and vital nature of Lipid II suggests that the development of resistance to compounds that effectively target it, such as Lipid II binder 5107930, is likely to be a slow and complex process for bacteria. plos.org
Methodological Approaches in Studying Lipid Ii Binder 5107930
Functional and Genetic Analyses
Functional and genetic analyses have been central to characterizing the antibacterial action of compound 5107930. nih.govresearchgate.netnih.gov Initial studies revealed that the compound selectively kills Gram-positive bacteria, with notable activity against Staphylococcus aureus. nih.gov This preferential activity against organisms with a thick peptidoglycan layer suggested that the compound targets the bacterial cell wall. nih.gov
Genetic analyses focused on the cellular response of S. aureus to the compound. These investigations demonstrated that exposure to Lipid II binder 5107930 leads to the specific upregulation of the vraX gene. nih.govresearchgate.netnih.gov The vraX gene is a known component of the cell wall stress stimulon, a network of genes that responds to damage to the cell wall and is implicated in conferring resistance to glycopeptide antibiotics like vancomycin (B549263). nih.govresearchgate.netnih.gov This specific genetic response strongly supports the hypothesis that the compound's primary mode of action is the induction of cell wall stress. nih.gov
Biophysical Techniques for Binding Characterization (e.g., Surface Plasmon Resonance)
To confirm a direct physical interaction between compound 5107930 and its putative target, researchers utilized biophysical techniques. nih.gov Surface Plasmon Resonance (SPR) was specifically employed to characterize the binding kinetics between the small molecule and Lipid II. nih.govresearchgate.netresearchgate.net
The SPR analysis confirmed a direct and measurable interaction, demonstrating that compound 5107930 binds to Lipid II with a micromolar affinity. nih.govresearchgate.net This finding is crucial as it provides direct evidence that the compound's mechanism of action involves sequestration of Lipid II, a critical precursor for peptidoglycan biosynthesis. nih.govnih.gov
Table 1: Binding Kinetics of Compound 5107930 to Lipid II This interactive table summarizes the biophysical binding characterization.
| Compound | Target | Technique | Binding Affinity (Kd) |
|---|
Transcriptomic and Gene Expression Profiling
To gain a broader understanding of the cellular pathways affected by this compound, transcriptomic profiling of S. aureus was conducted. nih.govresearchgate.net This involved analyzing the messenger RNA (mRNA) expression profile of bacteria after a 30-minute exposure to the compound. researchgate.net
The analysis identified 490 differentially expressed genes (DEGs) that met a fold-change cutoff of 1.5. nih.govresearchgate.net Among these, 146 genes were found to be upregulated, while 344 were downregulated. researchgate.net
Key Transcriptomic Findings:
Upregulation: The most significant result was the highly robust overexpression of the vraX gene, with a Log2 fold change of 3.55. researchgate.net Other upregulated genes included those related to the stress response protein GrpE and bacteriophage S13 loci. researchgate.net
Downregulation: Gene expression was predominantly downregulated for genes involved in protein translation, including several ribosomal proteins (L6, L18, L24, and S18) and the translation elongation factor P. researchgate.net
Notably, unlike the response to many other antibacterial agents, exposure to compound 5107930 did not cause overexpression of the vraR or vraS genes, which are key regulators of the cell wall stress response. nih.gov This distinct expression profile helps differentiate its mechanism from other cell wall-active antibiotics. nih.gov
Table 2: Selected Gene Expression Changes in S. aureus Exposed to Compound 5107930 This interactive table highlights key genes with altered expression.
| Gene | Regulation | Function/Pathway | Log2 (Fold Change) |
|---|---|---|---|
| vraX | Upregulated | Cell Wall Stress Stimulon | 3.55 researchgate.net |
| grpE | Upregulated | Stress Response | Not specified researchgate.net |
| Ribosomal Proteins (L6, L18, etc.) | Downregulated | Protein Translation | Not specified researchgate.net |
| vraR | Non-regulated | Cell Wall Stress Regulon | Not overexpressed nih.gov |
Microbial Strain Engineering and Mutagenesis for Target Validation
To further validate the compound's target and assess its potential efficacy against resistant strains, studies were conducted using engineered microbial strains of S. aureus. nih.govresearchgate.net Specifically, researchers utilized strains with deletions in individual genes of the cell wall stress stimulon, including vraR, vraS, orf1, and yvqF. researchgate.net
The Minimum Inhibitory Concentrations (MICs) of compound 5107930 were determined for these mutant strains and compared to the MIC of vancomycin. researchgate.net The results showed that the MIC of compound 5107930 remained unaltered against the strains deleted for vraR, vraS, orf1, or yvqF. researchgate.net In contrast, the MIC of vancomycin showed slight, though not significant, variations against these same strains. researchgate.net
These findings indicate that the activity of this compound is not dependent on the VraRS regulon. researchgate.net This suggests a potential advantage for this chemical scaffold, as it may retain activity against bacteria that develop resistance to other antibiotics through mutations in the cell wall stress regulon. nih.govnih.gov
Structural Activity Relationship Sar Studies of Lipid Ii Binder 5107930 Derivatives
Design and Synthesis of Analogues for Mechanistic Probing
There is no published information on the rational design or chemical synthesis of analogues of Lipid II binder 5107930 aimed at probing its mechanism of action.
Correlation of Structural Modifications with Lipid II Binding and Cellular Activity
Without synthesized analogues and corresponding bioactivity data, no correlations can be drawn between structural modifications of this compound and its effects on Lipid II binding or its cellular activity.
Academic Implications and Future Research Directions
Contribution to the Fundamental Understanding of Bacterial Cell Wall Biosynthesis and Stress Responses
Lipid II binder 5107930 has provided valuable insights into the intricacies of bacterial cell wall metabolism and the corresponding stress responses, particularly in Gram-positive pathogens like Staphylococcus aureus. nih.gov Its primary mechanism involves binding to Lipid II, an essential carrier molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane for assembly into the cell wall. dovepress.comnih.gov By sequestering Lipid II, compound 5107930 effectively inhibits cell wall biosynthesis. nih.gov
A key contribution stems from its distinct impact on the cell wall stress stimulon (CWSS), a complex regulatory network that bacteria activate in response to cell wall-damaging agents. nih.govresearchgate.net Research using mRNA expression profiling has shown that exposure of S. aureus to compound 5107930 leads to a specific and significant upregulation of the gene vraX. nih.govnih.gov vraX is a known component of the CWSS, often associated with the vancomycin (B549263) resistance response. researchgate.net
However, unlike many other cell wall-targeting antibiotics such as vancomycin, compound 5107930 does not cause a corresponding overexpression of the vraR and vraS genes. nih.gov VraR/S form a two-component system that acts as a master regulator of the CWSS. nih.gov This differential activation suggests a more targeted interaction with the cell wall synthesis machinery and provides a unique opportunity to dissect the downstream pathways of the CWSS. It implies that bacteria can differentiate between different types of cell wall insults and that vraX may be part of a more nuanced response pathway than previously understood. This finding is critical for understanding how bacteria perceive and react to threats, a fundamental aspect of bacterial physiology and survival. nih.govuni-marburg.de
Table 1: Gene Expression Analysis of S. aureus Exposed to this compound
| Gene | Function | Observed Expression Change | Implication |
| vraX | Component of the cell wall stress stimulon | Significantly upregulated nih.gov | Indicates specific induction of a stress response pathway. |
| vraR | Response regulator of the CWSS two-component system | No significant overexpression nih.gov | Suggests a mechanism that bypasses the main VraR/S sensory system. |
| vraS | Histidine kinase sensor of the CWSS two-component system | No significant overexpression nih.gov | Differentiates its mode of action from many glycopeptide antibiotics. |
| Other | 146 genes upregulated, 344 genes downregulated | Varied researchgate.net | Highlights a broad but specific impact on cellular metabolism beyond the primary stress response. |
Potential as a Research Tool for Elucidating Lipid II-Mediated Processes
The specific binding characteristics of compound 5107930 make it an excellent molecular probe for investigating the roles of Lipid II in various cellular processes. Lipid II is not only a precursor for peptidoglycan but is also central to the biosynthesis of other cell envelope components like wall teichoic acids. uni-bonn.de
Researchers have utilized biophysical techniques, such as surface plasmon resonance (SPR), to characterize the interaction between compound 5107930 and Lipid II. These studies confirmed a direct binding affinity with a dissociation constant (Kd) of approximately 2 µM. nih.govdovepress.com This confirmed interaction allows compound 5107930 to be used as a reliable tool to:
Investigate Lipid II Localization: By tagging the compound with a fluorescent marker, it could be used to visualize the location and dynamics of Lipid II clusters within the bacterial membrane, particularly at the division septum where cell wall synthesis is most active.
Study Enzyme-Substrate Interactions: The compound can be used in competitive binding assays to study the kinetics and binding sites of penicillin-binding proteins (PBPs) and other enzymes that process Lipid II.
Probe Resistance Mechanisms: Its ability to retain activity against S. aureus strains with mutations in the vraR and vraS genes makes it a valuable tool for studying alternative resistance pathways that are independent of the canonical CWSS. nih.govresearchgate.net
By providing a stable, small-molecule inhibitor, compound 5107930 allows for controlled perturbation of the cell wall synthesis process, enabling a more detailed examination of this essential pathway than is possible with larger, more complex natural product antibiotics. uu.nl
Rational Design Principles for Novel Antibacterial Scaffolds Targeting Lipid II
Compound 5107930 represents a new chemical scaffold for the development of future antibiotics. nih.gov Its structure, dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide, is distinct from traditional glycopeptides and other Lipid II binders. dovepress.comnih.gov This provides a fresh starting point for medicinal chemists to design novel antibacterial agents. Key principles for rational design based on this scaffold include:
Structure-Activity Relationship (SAR) Studies: The current molecule can be systematically modified to determine which functional groups are essential for Lipid II binding and antibacterial activity. For instance, modifying the hydrophobicity of the tail region or altering the carbazole (B46965) moiety could enhance efficacy, as has been shown for other synthetic Lipid II binders like DCAP. acs.org
Targeting the Pyrophosphate Moiety: Many successful Lipid II binders, such as nisin, interact with the pyrophosphate group of Lipid II. uu.nl Docking studies and structural analysis of the 5107930-Lipid II complex could reveal if it shares this mechanism. Future designs could then focus on optimizing this interaction to increase binding affinity and specificity.
Overcoming Resistance: A crucial design principle is to create derivatives that are unaffected by known resistance mechanisms. Since compound 5107930 is already active against strains with mutations in the cell wall stress stimulon, this provides a significant advantage. nih.gov Future designs should aim to retain this property while also considering other potential resistance mechanisms, such as enzymatic modification or target alteration.
Improving Pharmacokinetic Properties: While the current focus is academic, future rational design would involve optimizing the molecule for better solubility, stability, and lower toxicity, guided by computational models and established guidelines like Lipinski's "rule of five". frontiersin.org
The development of this scaffold is a prime example of moving from a discovered hit to a rationally optimized lead compound. mdpi.com
Synergistic Research Approaches with Other Antimicrobial Strategies
The mechanism of compound 5107930, which involves the disruption of cell wall synthesis and the accumulation of its precursor, makes it a strong candidate for synergistic combination therapies. nih.gov By weakening the cell wall, it could potentiate the activity of other classes of antibiotics. Future research could explore synergies with:
Cell Membrane-Disrupting Agents: An intact cell wall protects the bacterial cell membrane. By inhibiting peptidoglycan synthesis with compound 5107930, the cell may become more susceptible to agents that target the membrane, such as daptomycin (B549167) or antimicrobial peptides.
Beta-Lactams: While both target cell wall synthesis, they do so at different stages. Compound 5107930 sequesters the building block (Lipid II), while beta-lactams inhibit the final cross-linking step. A combination could create a powerful two-pronged attack on the pathway.
Adjuvants that Permeabilize the Outer Membrane: For Gram-negative bacteria, the outer membrane is a significant barrier to many drugs. rug.nl Combining compound 5107930 with an outer membrane permeabilizing agent could expand its spectrum of activity to include these challenging pathogens.
Fatty Acids: Recent studies have shown that the accumulation of Lipid II on the cell membrane, caused by inhibitors like vancomycin, can synergize with antimicrobial fatty acids to kill bacteria by causing membrane fluidification and loss of integrity. nih.gov A similar synergistic relationship is highly plausible for compound 5107930.
Investigating these combinations could lead to therapies that are more effective, have a lower propensity for resistance development, and can salvage the use of older antibiotics.
Expanding the Chemical Space of Small Molecule Lipid II Binders for Academic Exploration
The discovery of compound 5107930 is a significant step in expanding the known chemical space of molecules that can bind to Lipid II. nih.govresearchgate.net Historically, this target has been dominated by large, complex natural products like vancomycin and nisin. uu.nl The identification of a novel, synthetically tractable small molecule opens up new avenues for academic and drug discovery research. uni-bonn.deacs.org
Expanding the chemical space around the 5107930 scaffold involves:
Combinatorial Chemistry: Using the core structure of compound 5107930 as a template, large libraries of analogues can be synthesized by varying the different substituents. nih.gov
Virtual Screening: Computational methods can be used to screen vast virtual libraries of compounds to identify other novel scaffolds that are predicted to bind to the same site on Lipid II. frontiersin.org
Fragment-Based Design: Small chemical fragments that bind weakly to different parts of the Lipid II molecule can be identified and then linked together to create novel, high-affinity binders. frontiersin.org
By creating and studying a diverse library of small molecule Lipid II binders, researchers can gain a more comprehensive understanding of the structural requirements for binding and inhibition. unibe.ch This knowledge is invaluable for academic exploration of bacterial cell wall biology and for building a robust pipeline of new antibacterial candidates to address the growing threat of multidrug-resistant organisms. nih.gov
Q & A
Q. What experimental methodologies are most reliable for quantifying the binding affinity (Kd) of Lipid II binder 5107930?
Surface plasmon resonance (SPR) is the primary method for determining binding kinetics, as shown by a Kd value of 0.8 µM in controlled buffer conditions . Additional techniques like isothermal titration calorimetry (ITC) or fluorescence polarization assays may complement SPR data, particularly when validating binding under varying lipid compositions or pH levels. Researchers should optimize buffer parameters (e.g., ionic strength, temperature) to mimic physiological conditions for translational relevance.
Q. How should researchers design in vitro assays to evaluate the bactericidal activity of 5107930?
- Model selection: Use Gram-positive bacterial strains (e.g., Staphylococcus aureus) due to Lipid II's accessibility in their cell walls.
- Dosage and timing: Align treatment durations with 5107930’s binding kinetics (e.g., SPR-derived association/dissociation rates) to ensure target saturation .
- Controls: Include vancomycin (a known Lipid II binder) as a positive control and assess cytotoxicity in mammalian cell lines to rule off-target effects.
Q. What are the critical steps to validate 5107930’s specificity for Lipid II over structurally similar bacterial lipids?
- Perform competitive binding assays using Lipid II analogs (e.g., Lipid I, undecaprenyl phosphate) to confirm selectivity.
- Combine structural data (e.g., NMR or cryo-EM) with mutagenesis studies on Lipid II’s pyrophosphate moiety, which is a likely binding site for 5107930 .
Advanced Research Questions
Q. How can contradictions in reported Kd values for 5107930 across studies be systematically resolved?
Discrepancies often arise from variations in experimental setups:
- Lipid II source: Synthetic vs. extracted Lipid II may differ in purity or conformation.
- Buffer conditions: Ionic strength and pH significantly impact binding; standardize these parameters using guidelines from reproducibility frameworks .
- Data normalization: Account for instrument-specific drift in SPR by including reference flow cells and blank injections.
Q. What computational strategies can predict 5107930’s efficacy in dynamic bacterial membranes?
- Molecular dynamics (MD) simulations: Model 5107930’s interaction with Lipid II in a lipid bilayer to assess stability under membrane fluidity variations.
- Free-energy calculations: Use umbrella sampling or metadynamics to quantify binding energy landscapes, prioritizing analogs with enhanced membrane penetration .
Q. How does 5107930’s mechanism differ from other Lipid II-targeting antibiotics (e.g., nisin, teixobactin)?
- Binding site: Unlike nisin (which binds Lipid II’s sugar moiety), 5107930 may target the pyrophosphate group, as suggested by SPR competition assays .
- Resistance potential: Compare mutation rates in S. aureus exposed to 5107930 vs. vancomycin to evaluate evolutionary pressure on Lipid II pathways.
Q. What integrative approaches can link 5107930’s in vitro binding data to in vivo efficacy?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Incorporate SPR-derived Kd values to predict tissue penetration and dosing regimens.
- Murine infection models: Correlate bacterial load reduction with 5107930’s serum concentration, adjusting for protein-binding effects .
Methodological Best Practices
How should researchers formulate hypothesis-driven questions for studying 5107930’s resistance mechanisms?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Example question: “Does prolonged exposure to sub-inhibitory 5107930 concentrations induce mutations in the mprF gene, altering membrane charge and Lipid II availability?”
- Feasibility: Use allelic replacement strains to test mprF mutations .
Q. What statistical methods are appropriate for analyzing dose-response data in 5107930 studies?
- Non-linear regression: Fit dose-response curves using the Hill equation to determine EC50 and cooperativity.
- ANOVA with post-hoc tests: Compare treatment groups across multiple bacterial strains or conditions, ensuring sample sizes are justified by power analysis .
Data Interpretation and Reporting
Q. How can researchers address incomplete suppression of bacterial growth despite high 5107930 binding affinity?
Q. What metrics should be prioritized when benchmarking 5107930 against novel Lipid II inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
